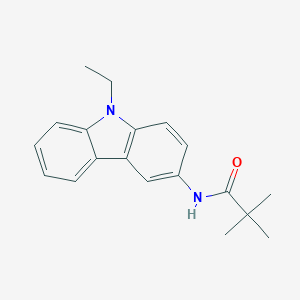
3-Pivaloylamino-9-ethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pivaloylamino-9-ethyl-9H-carbazole, also known as PEHCB, is a carbazole derivative that has gained attention in scientific research due to its potential applications as a fluorescent probe and as a building block for organic electronics.
Mecanismo De Acción
3-Pivaloylamino-9-ethyl-9H-carbazole acts as a fluorescence probe by binding to metal ions and undergoing a change in its fluorescence properties. The mechanism of action for its use in organic electronics involves its ability to transport charge due to its extended pi-conjugation system.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Pivaloylamino-9-ethyl-9H-carbazole. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Pivaloylamino-9-ethyl-9H-carbazole in lab experiments is its high thermal stability, which allows for easy handling and storage. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the use of 3-Pivaloylamino-9-ethyl-9H-carbazole in scientific research. One potential application is in the field of bioimaging, where it could be used as a fluorescent probe for imaging specific biomolecules in cells. Additionally, further research could be done to explore its potential as a building block for organic electronics and its use in biomedical applications such as drug delivery.
Métodos De Síntesis
3-Pivaloylamino-9-ethyl-9H-carbazole can be synthesized through a multistep reaction starting with 9-ethylcarbazole. The first step involves the protection of the carbazole nitrogen with tert-butoxycarbonyl (Boc) group. The Boc-protected carbazole is then reacted with pivaloyl chloride to obtain the pivaloylamino derivative. Finally, the Boc group is removed to yield the desired product, 3-Pivaloylamino-9-ethyl-9H-carbazole.
Aplicaciones Científicas De Investigación
3-Pivaloylamino-9-ethyl-9H-carbazole has been used in scientific research as a fluorescent probe for detecting metal ions such as copper and mercury. It has also been used as a building block for organic electronics due to its high thermal stability and good charge transport properties.
Propiedades
Nombre del producto |
3-Pivaloylamino-9-ethyl-9H-carbazole |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H22N2O/c1-5-21-16-9-7-6-8-14(16)15-12-13(10-11-17(15)21)20-18(22)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22) |
Clave InChI |
NQCAWWLKVMBESF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

